molecular formula C13H16FNO2 B184673 1-Methylpiperidin-4-yl 2-fluorobenzoate CAS No. 577998-53-9

1-Methylpiperidin-4-yl 2-fluorobenzoate

Cat. No. B184673
M. Wt: 237.27 g/mol
InChI Key: HTAHSJBVCSUAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpiperidin-4-yl 2-fluorobenzoate, also known as MPFB, is a chemical compound that belongs to the class of fluorobenzoates. It is commonly used in scientific research as a reagent for the synthesis of other compounds. MPFB has gained significant attention in the research community due to its unique properties, including its mechanism of action and biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 1-Methylpiperidin-4-yl 2-fluorobenzoate is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of a reactive nitrogen atom in the piperidine ring. 1-Methylpiperidin-4-yl 2-fluorobenzoate is also known to undergo hydrolysis in the presence of water, which can lead to the formation of other compounds.

Biochemical And Physiological Effects

1-Methylpiperidin-4-yl 2-fluorobenzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to have anticonvulsant and analgesic properties in animal models. 1-Methylpiperidin-4-yl 2-fluorobenzoate has also been shown to exhibit antibacterial and antifungal activities against various microorganisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methylpiperidin-4-yl 2-fluorobenzoate in lab experiments is its ease of synthesis. 1-Methylpiperidin-4-yl 2-fluorobenzoate can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one of the main limitations of using 1-Methylpiperidin-4-yl 2-fluorobenzoate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1-Methylpiperidin-4-yl 2-fluorobenzoate. One potential area of research is the development of new synthetic methods for 1-Methylpiperidin-4-yl 2-fluorobenzoate and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Methylpiperidin-4-yl 2-fluorobenzoate and its potential applications in the field of medicinal chemistry. Additionally, further studies are needed to explore the full range of biochemical and physiological effects of 1-Methylpiperidin-4-yl 2-fluorobenzoate and its derivatives.

Synthesis Methods

The synthesis of 1-Methylpiperidin-4-yl 2-fluorobenzoate involves the reaction between 1-methylpiperidin-4-ol and 2-fluorobenzoic acid. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, and an organic solvent, such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure 1-Methylpiperidin-4-yl 2-fluorobenzoate.

Scientific Research Applications

1-Methylpiperidin-4-yl 2-fluorobenzoate is widely used in scientific research as a reagent for the synthesis of other compounds. It is commonly used in the synthesis of benzoxazoles, which are important heterocyclic compounds with various biological activities. 1-Methylpiperidin-4-yl 2-fluorobenzoate is also used in the synthesis of other compounds, such as benzimidazoles and quinolines, which have potential applications in the field of medicinal chemistry.

properties

CAS RN

577998-53-9

Product Name

1-Methylpiperidin-4-yl 2-fluorobenzoate

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 2-fluorobenzoate

InChI

InChI=1S/C13H16FNO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3

InChI Key

HTAHSJBVCSUAGE-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2F

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC=CC=C2F

Origin of Product

United States

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